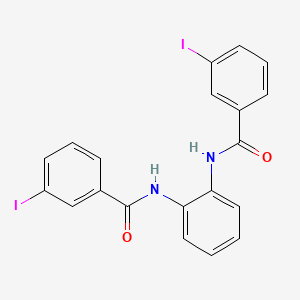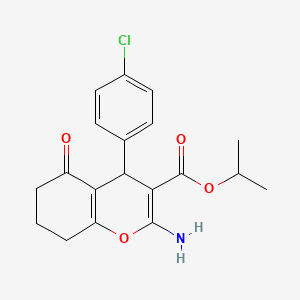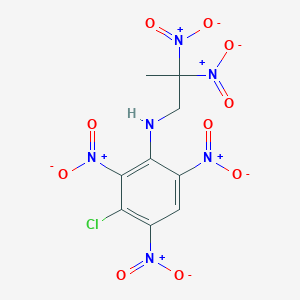
1-Phenyl-2-(4-phenylazo-phenoxy)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE is an organic compound with a complex structure that includes phenyl and diazenyl groups
Preparation Methods
The synthesis of 1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with phenylhydrazine to form the intermediate compound, which is then reacted with phenyl diazonium salt under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The phenyl and diazenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE can be compared with similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar phenyl group but differs in its functional groups and applications.
Phenylacetone: Another related compound with a phenyl group, but with different chemical properties and uses.
The uniqueness of 1-PHENYL-2-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENOXY}ETHAN-1-ONE lies in its specific structure and the presence of both phenyl and diazenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenyldiazenylphenoxy)ethanone |
InChI |
InChI=1S/C20H16N2O2/c23-20(16-7-3-1-4-8-16)15-24-19-13-11-18(12-14-19)22-21-17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
HKASRYINDYHBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-methoxyphenyl)methylidene]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B11554096.png)

![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11554111.png)
![2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11554116.png)
![N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine](/img/structure/B11554117.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11554125.png)
![Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate](/img/structure/B11554127.png)
![2-(4-bromophenoxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11554137.png)
![N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11554144.png)
![2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11554147.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554167.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11554184.png)
